

Itacitinib half-life and clearance parameters

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Itacitinib

CAS No.: 1334298-90-6

Cat. No.: S531018

Get Quote

Itacitinib Pharmacokinetics at a Glance

Parameter	Summary of Findings
Primary Elimination Route	Metabolism, primarily via Cytochrome P450 3A4 (CYP3A4) [1] [2] [3].
Renal Clearance	Minimal; approximately 8.4% of a dose is excreted unchanged in urine [1].
Effect of Renal Impairment	No clinically significant impact on exposure; no dose adjustment recommended for any degree of renal impairment, including end-stage renal disease with hemodialysis [1] [2] [4].

| **Key Drug-Drug Interactions** | **Strong CYP3A4 Inhibitors (e.g., Itraconazole)**: Increase exposure (~5-fold AUC increase). **Dose reduction is recommended** [4] [3]. **Strong CYP3A4 Inducers (e.g., Rifampin)**: Decrease exposure (~80% AUC reduction). Combination should be avoided [3]. || **Reported Half-Life** | Not explicitly quantified in the available literature. |

Detailed Mechanisms and Clinical Implications

The following sections elaborate on the data behind the summary and its significance for clinical development and use.

Pharmacokinetic Model and Clearance Parameters

A population pharmacokinetic (PopPK) model has been developed, which describes **itacitinib**'s profile using a **two-compartment model with first-order elimination and a complex, dual-pathway absorption process** [2] [4]. Key findings from PopPK analyses include:

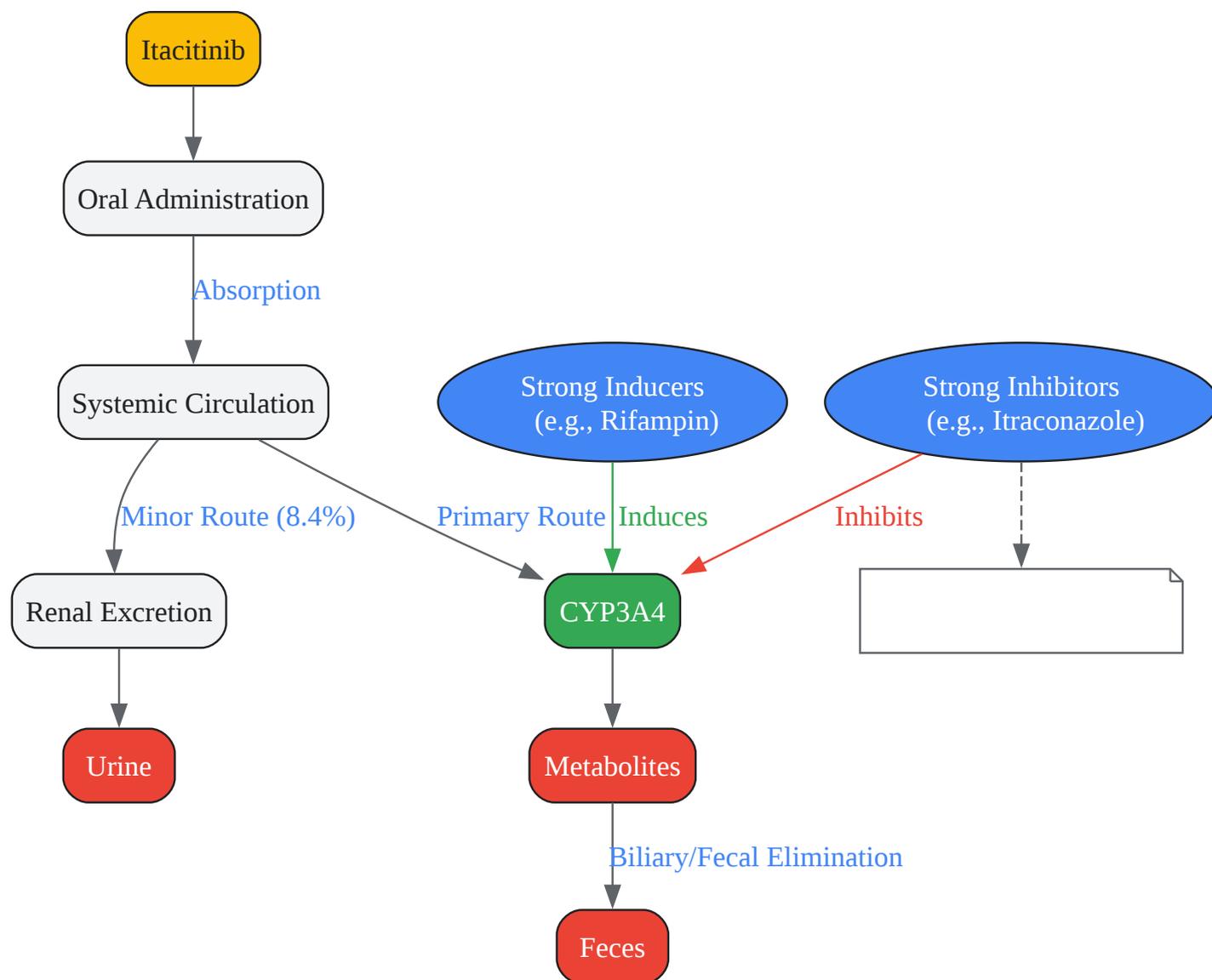
- **Covariate Effects:** The only factors identified as clinically relevant predictors of **itacitinib** exposure were:
 - **Coadministration of strong CYP3A4 inhibitors**, which decreases **itacitinib**'s apparent clearance (CL/F) by 39-42% [2] [4].
 - **Patient population**, with patients having a 38% lower clearance compared to healthy volunteers [2].
- **Other Factors:** No other demographic or clinical factors (age, body weight, sex, mild-moderate renal impairment, mild hepatic impairment) were found to require dose adjustment [2] [4].

Experimental Protocol: Renal Impairment Study

A dedicated open-label, single-dose study assessed the impact of renal function on **itacitinib** pharmacokinetics [1].

- **Methodology:** Participants received a single 300 mg dose of **itacitinib**. The study compared individuals with normal renal function, severe renal impairment (not on dialysis), and end-stage renal disease (ESRD) on hemodialysis. The ESRD group was studied in two periods: dosing before and after a hemodialysis session.
- **Key PK Results:** Exposure (AUC) increased by 123% in severe renal impairment but was not significantly altered in ESRD with or without hemodialysis.
- **Conclusion and Recommendation:** Despite the increase in severe impairment, the change was not deemed clinically relevant based on the drug's overall risk-benefit profile. The study concluded that **no dose adjustment is necessary for patients with any degree of renal impairment**, and **itacitinib** can be administered without regard to the timing of hemodialysis [1].

The following diagram illustrates **itacitinib**'s primary disposition pathway and the key factors influencing its clearance, based on the studies cited.



[Click to download full resolution via product page](#)

Itacitinib's pharmacokinetics are primarily defined by CYP3A4 metabolism. The absence of a reported half-life in available literature is a data gap, but comprehensive studies show its clearance is significantly affected only by strong CYP3A4 inhibitors, necessitating a dose reduction in such cases [4] [3].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. The Effect of Renal Impairment on the Pharmacokinetics ... [pmc.ncbi.nlm.nih.gov]
2. Population Pharmacokinetic Analysis of Itacitinib, a ... [sciencedirect.com]
3. Effect of Itraconazole or Rifampin on Itacitinib ... [pubmed.ncbi.nlm.nih.gov]
4. Itacitinib Population Pharmacokinetics and Exposure ... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Itacitinib half-life and clearance parameters]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b531018#itacitinib-half-life-and-clearance-parameters>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com